5-Methoxy-3-phenylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-10-7-9(11-13-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEKSAHEQDFLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Chemical Transformations of 5 Methoxy 3 Phenylisoxazole
Valence Isomerization Pathways
Valence isomerization, the reversible rearrangement of molecules involving the redistribution of bonding electrons, is a key aspect of isoxazole (B147169) chemistry. These transformations often proceed through high-energy intermediates and can be initiated by thermal, photochemical, or catalytic means, leading to a diverse array of nitrogen-containing heterocycles.
Thermal Isomerization to 2H-Azirine Derivatives
The thermal rearrangement of 5-methoxy-3-arylisoxazoles provides a direct route to methyl 3-aryl-2H-azirine-2-carboxylates. acs.org This transformation typically involves heating the isoxazole, which induces cleavage of the weak N-O bond, followed by cyclization to the strained 2H-azirine ring. 2H-Azirines are highly reactive intermediates and valuable building blocks in organic synthesis.
Photochemical Isomerization Mechanisms and Product Formation
Photochemical conditions offer an alternative pathway for the isomerization of isoxazoles. Irradiation of 5-methyl-3-phenyl-isoxazole derivatives can lead to the formation of oxazoles. researchgate.netuzh.ch The reaction is believed to proceed through an initial cleavage of the N-O bond to form a vinyl nitrene, which can then undergo a variety of transformations. In some cases, intermediate 2H-azirines can be isolated, particularly with shorter irradiation times. researchgate.net The specific outcome of the photochemical reaction can be influenced by the substitution pattern on the isoxazole ring and the reaction conditions, including the wavelength of light used. researchgate.netucd.ie For instance, the photorearrangement of 3,5-diarylisoxazoles can be subject to wavelength control. ucd.ie
Metal-Catalyzed Isomerization Reactions of 5-Heteroatom-Substituted Isoxazoles
Metal catalysts have emerged as powerful tools for promoting the isomerization of 5-heteroatom-substituted isoxazoles to 2H-azirine derivatives under milder conditions than thermal methods. organic-chemistry.orgthieme-connect.comresearchgate.net Rhodium(II) and iron(II) catalysts are particularly effective in this transformation. organic-chemistry.orgthieme-connect.comresearchgate.netthieme-connect.com For example, Rh₂(Piv)₄ has been shown to efficiently catalyze the isomerization of non-halogenated 5-alkoxyisoxazoles into azirine-2-carboxylates. organic-chemistry.orgthieme-connect.comresearchgate.net This catalytic approach has been successfully applied to the gram-scale synthesis of these valuable intermediates. thieme-connect.comthieme-connect.com The reaction is tolerant of various substituents at the C-4 position of the isoxazole ring, including alkyl, aryl, and methoxycarbonyl groups. thieme-connect.com Iron(II) chloride has also been utilized as a catalyst for the isomerization of 5-alkoxy- and 5-aminoisoxazoles. thieme-connect.com
A notable application of this methodology is the Rh₂(Piv)₄-catalyzed isomerization of methyl 5-methoxy-3-phenylisoxazole-4-carboxylate, which yields dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate. researchgate.netbeilstein-journals.org This reaction represents a rare example of the synthesis of a 2H-azirine-2,2-dicarboxylic acid derivative. researchgate.netbeilstein-journals.org
| Catalyst | Substrate Scope | Product | Reference |
| Rh₂(Piv)₄ | Non-halogenated 5-alkoxyisoxazoles | Azirine-2-carboxylates | organic-chemistry.orgthieme-connect.comresearchgate.net |
| FeCl₂·4H₂O | 5-alkoxy- and 5-aminoisoxazoles | 2H-azirine-2-carboxylates/carboxamides | thieme-connect.com |
| Rh₂(Piv)₄ | Methyl this compound-4-carboxylate | Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | researchgate.netbeilstein-journals.org |
Formation of Aziridinylphosphonates via Isoxazole Isomerization
While direct formation of aziridinylphosphonates from this compound isomerization is not explicitly detailed in the provided context, the synthesis of phosphonate-containing isoxazoles is a related area of interest. The 1,3-dipolar cycloaddition reaction between nitrile oxides and vinylphosphonates offers a route to isoxazole-derived phosphonates. researchgate.net The regioselectivity of this reaction can be controlled by the substitution pattern of the vinylphosphonate, allowing for the synthesis of both 3,5- and 3,4-disubstituted isoxazoles. researchgate.net These isoxazole phosphonates could potentially serve as precursors to aziridinylphosphonates through subsequent isomerization reactions.
Directed Lithiation and Subsequent Electrophilic Quenching
Directed metalation, particularly lithiation, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The isoxazole ring is amenable to this approach, allowing for the introduction of various electrophiles at specific positions.
Regioselective Lithiation at the C-4 Position of the Isoxazole Ring
The C-4 position of the isoxazole ring is susceptible to deprotonation by strong organolithium bases due to the inductive effects of the adjacent ring oxygen and nitrogen atoms. This allows for the regioselective generation of a 4-lithioisoxazole intermediate. Specifically, this compound can be lithiated at the C-4 position. This is analogous to the exclusive lithiation at the 4-position of 3-methoxy-5-phenylisoxazole. The reaction is typically carried out at low temperatures using a strong base like n-butyllithium (n-BuLi). thieme-connect.com
This highly reactive 4-lithioisoxazole intermediate can then be trapped with a variety of electrophiles, leading to the formation of 4-substituted isoxazoles. A common application is the carboxylation of the C-4 position by quenching the lithiated intermediate with carbon dioxide. Another example involves quenching with iodine to produce 4-iodo-5-methoxy-3-phenylisoxazole. thieme-connect.com This directed lithiation and electrophilic quench strategy provides a versatile method for the synthesis of a wide range of functionalized isoxazole derivatives. researchgate.net
| Base | Electrophile | Product | Reference |
| n-BuLi | CO₂ | This compound-4-carboxylic acid | |
| n-BuLi | I₂ | 4-Iodo-5-methoxy-3-phenylisoxazole | thieme-connect.com |
Introduction of Carboxylic Acid and Halogen Functionalities
The isoxazole ring of this compound exhibits reactivity that allows for the direct introduction of important functional groups such as carboxylic acids and halogens. These transformations typically proceed via functionalization at the C4 position, which is activated for deprotonation.
One key method for introducing a carboxylic acid group involves the lithiation of the C4 position. For instance, 3-methoxy-5-phenylisoxazole can be selectively lithiated at the 4-position with n-butyllithium, and the subsequent reaction with carbon dioxide (CO₂) yields the corresponding isoxazole-4-carboxylic acid. researchgate.net This method is particularly valuable as the direct hydrolysis of corresponding esters can often be challenging. researchgate.net
Halogenation at the C4 position of the this compound nucleus can be achieved through different strategies. Direct bromination is possible using N-bromosuccinimide (NBS) in acetic acid. thieme-connect.de For example, the reaction of this compound with NBS at 75°C yields 4-bromo-5-methoxy-3-phenylisoxazole in high yield. thieme-connect.de
Alternatively, a lithiation-halogenation sequence provides access to other halogenated derivatives. Treatment of this compound with n-butyllithium at low temperatures, followed by quenching with a halogen source like iodine, affords 4-iodo-5-methoxy-3-phenylisoxazole. osaka-u.ac.jp These halogenated intermediates are stable compounds and serve as versatile building blocks for further synthetic transformations. osaka-u.ac.jp
Table 1: Functionalization at the C4 Position of this compound
| Starting Material | Reagents | Product | Yield | Reference |
|---|
Ring-Opening and Ring-Expansion Reactions
The isoxazole ring, despite its aromatic character, can undergo a variety of ring-opening and ring-expansion reactions under specific conditions, providing access to diverse molecular scaffolds.
The reaction of substituted 5-methoxyisoxazoles with diazo compounds, particularly in the presence of rhodium(II) catalysts, can lead to the formation of 2-azabuta-1,3-diene intermediates. thieme-connect.com This transformation involves the generation of a rhodium-carbenoid from the diazo compound, which then reacts with the isoxazole. thieme-connect.com Specifically, the reaction has been studied with 4-halo-substituted 5-methoxyisoxazoles. For example, the reaction of 4-iodo-5-methoxy-3-phenylisoxazole with diazo compounds is a known pathway. thieme-connect.com While these reactions generate open-chain dienes, they represent a formal ring-opening that provides access to intermediates capable of undergoing further cyclizations into different heterocyclic systems, effectively acting as precursors to ring-expanded or rearranged products. thieme-connect.com
A notable advanced transformation involving isoxazoles is the rhodium-catalyzed cascade annulative coupling with alkynes. researchgate.netresearchgate.net In this process, 3,5-diarylisoxazoles react with three equivalents of an alkyne in the presence of a Rh(III) catalyst and a copper(II) oxidant. researchgate.netthieme-connect.de The reaction proceeds via a sequence where the N-O bond of the isoxazole ring acts as an internal oxidant, facilitating the catalytic cycle. researchgate.net This cascade reaction constructs complex polycyclic aromatic systems in a single operation, specifically forming isoquinoline-conjugated naphtho[1,8-bc]pyran frameworks. thieme-connect.deresearchgate.net The reaction is initiated by a C-H bond activation on the aryl group of the isoxazole. thieme-connect.com The remarkable difference in reactivity between isoxazoles and isothiazoles in similar reactions highlights that the stability of key enolate intermediates dictates the final product selectivity. thieme-connect.com
Functionalization and Derivatization Strategies
Further diversification of the this compound scaffold can be achieved by introducing substituents on either the isoxazole nucleus or the appended phenyl moiety.
The C4 position of the this compound ring is the primary site for the introduction of new substituents. As discussed previously (Section 3.2.2), halogens such as bromine and iodine can be installed at this position via direct bromination or a lithiation-iodination sequence. thieme-connect.deosaka-u.ac.jp
These C4-halogenated isoxazoles are precursors for cross-coupling reactions. For example, nickel-catalyzed coupling reactions between this compound and various arylboronic acids have been developed. This reaction, performed in the presence of a nickel catalyst and a base, allows for the formation of a new carbon-carbon bond at the C4 position, yielding 4-aryl-5-methoxy-3-phenylisoxazole derivatives. This method tolerates a range of functional groups on the phenylboronic acid, including formyl and methoxy (B1213986) groups.
Table 2: C4-Substitution Reactions of this compound
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | (4-Formylphenyl)boronic acid | Ni(acac)₂, Cs₂CO₃, 1,4-dioxane, 80°C | Methyl 4-(4-formylphenyl)-5-methoxy-3-phenylisoxazole | 72% | |
| This compound | (4-Methoxyphenyl)boronic acid | Ni(acac)₂, Cs₂CO₃, 1,4-dioxane, 80°C | Methyl 4-(4-methoxyphenyl)-5-methoxy-3-phenylisoxazole | 87% | |
| This compound | (6-Chloropyridin-3-yl)boronic acid | Ni(acac)₂, Cs₂CO₃, 1,4-dioxane, 80°C | Methyl 4-(6-chloropyridin-3-yl)-5-methoxy-3-phenylisoxazole | 85% |
The phenyl group at the C3 position of the isoxazole offers another site for modification. One common strategy is to use pre-functionalized starting materials in the synthesis of the isoxazole ring itself. For example, this compound derivatives bearing substituents such as halogens (e.g., p-bromo, p-chloro), methoxy groups, or nitro groups on the phenyl ring have been synthesized. researchgate.net These are typically prepared by reacting the appropriately substituted benzaldehyde (B42025) or acetophenone (B1666503) derivatives during the construction of the isoxazole core.
Furthermore, the phenyl ring can undergo typical electrophilic aromatic substitution reactions. researchgate.net For instance, nitration of 3,5-diarylisoxazoles using a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring, primarily at the para and meta positions. researchgate.net This allows for post-synthetic modification of the this compound molecule. Iron(II)-catalyzed domino reactions have been successfully applied to 5-methoxy-3-phenylisoxazoles with various substituents on the 4-position of the phenyl ring, including halogens, methoxy, and nitro groups, leading to substituted indole (B1671886) carboxylates in moderate to excellent yields. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
The precise arrangement of atoms and functional groups in 5-Methoxy-3-phenylisoxazole has been determined through a combination of sophisticated spectroscopic methods. These techniques provide a detailed map of the molecule's structure, confirming the identity and chemical environment of each component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
The ¹H NMR spectrum of this compound, typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule. rsc.org
The aromatic protons of the phenyl group at position 3 appear as a multiplet in the region of δ 7.76–7.73 ppm (2H) and δ 7.43–7.42 ppm (3H). rsc.org The complexity of this signal arises from the various coupling interactions between the ortho, meta, and para protons of the phenyl ring.
A sharp singlet is observed at approximately δ 5.52 ppm, which is characteristic of the lone proton at the 4-position of the isoxazole (B147169) ring. rsc.org Its singlet nature indicates the absence of any adjacent protons to couple with.
Further downfield, a distinct singlet appears at δ 4.01 ppm, which is attributed to the three protons of the methoxy (B1213986) group (-OCH₃) attached to the 5-position of the isoxazole ring. rsc.org The integration of this peak corresponds to three protons, confirming the presence of the methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.76–7.73 | m | 2H | Aromatic Protons (Phenyl Ring) |
| 7.43–7.42 | m | 3H | Aromatic Protons (Phenyl Ring) |
| 5.52 | s | 1H | H-4 (Isoxazole Ring) |
| 4.01 | s | 3H | -OCH₃ Protons |
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, the spectrum displays eight distinct signals, corresponding to the eight unique carbon environments in the molecule. rsc.org
The carbons of the isoxazole ring are observed at δ 174.4 (C5), δ 164.1 (C3), and δ 75.2 (C4). rsc.org The significant downfield shift of C5 is due to the deshielding effect of the directly attached electronegative oxygen atom of the methoxy group. The carbon of the methoxy group itself appears at δ 58.8 ppm. rsc.org
The signals for the phenyl ring carbons are found at δ 130.0, δ 129.4, δ 128.7, and δ 126.3. rsc.org The signal at δ 129.4 ppm can be attributed to the ipso-carbon of the phenyl ring attached to the isoxazole ring. The other signals correspond to the ortho, meta, and para carbons of the phenyl group.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 174.4 | C5 (Isoxazole Ring) |
| 164.1 | C3 (Isoxazole Ring) |
| 130.0 | Aromatic Carbon (Phenyl Ring) |
| 129.4 | Ipso-Carbon (Phenyl Ring) |
| 128.7 | Aromatic Carbon (Phenyl Ring) |
| 126.3 | Aromatic Carbon (Phenyl Ring) |
| 75.2 | C4 (Isoxazole Ring) |
| 58.8 | -OCH₃ Carbon |
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the through-space proximity of protons. While a specific NOESY spectrum for this compound is not detailed in the available literature, the application of this technique to similar isoxazole derivatives has been documented. unifi.itresearchgate.netresearchgate.netmdpi.combeilstein-journals.org A NOESY experiment on this compound would be expected to show correlations between the methoxy protons and the H-4 proton of the isoxazole ring, confirming their spatial closeness. Additionally, correlations between the ortho-protons of the phenyl ring and the H-4 proton would further solidify the structural assignment.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing information about the functional groups present.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Based on data from structurally related compounds, the following absorptions can be anticipated. rjpbcs.com Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The stretching vibration of the C=N bond within the isoxazole ring would likely be observed in the region of 1615-1570 cm⁻¹. The C=C stretching vibrations of the phenyl ring typically appear in the 1600-1450 cm⁻¹ range. A significant band corresponding to the C-O stretching of the methoxy group should be present around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The N-O stretching vibration of the isoxazole ring is generally found in the 1420-1380 cm⁻¹ region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch (Isoxazole) | 1615 - 1570 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| N-O Stretch (Isoxazole) | 1420 - 1380 |
| C-O Stretch (Asymmetric, Methoxy) | ~1250 |
| C-O Stretch (Symmetric, Methoxy) | ~1050 |
Mass Spectrometry (MS) for Molecular and Fragment Ion Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar molecules, allowing for the determination of the molecular weight with minimal fragmentation. For this compound, ESI-MS in positive ion mode typically reveals a prominent peak corresponding to the protonated molecule, [M+H]⁺.
While specific ESI-MS/MS fragmentation data for this compound is not extensively documented in publicly available literature, the fragmentation of the isoxazole ring is a well-understood process. The primary fragmentation pathway involves the cleavage of the weak N-O bond, which is characteristic of the isoxazole heterocycle. This initial cleavage can be followed by a series of rearrangements and further fragmentation, leading to the formation of stable ions. A common fragmentation pattern for 3,5-disubstituted isoxazoles involves the formation of an acylium ion, which provides valuable structural information. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₀H₉NO₂), the exact mass can be calculated and compared to the experimentally determined value.
HRMS (ESI) analysis has confirmed the formation of the [M+H]⁺ ion for this compound with high accuracy. The calculated mass for the protonated molecule, C₁₀H₁₀NO₂⁺, is 176.0706, and the experimentally observed value has been reported as 176.0700, which is in close agreement. rsc.org
Table 1: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 176.0706 | 176.0700 rsc.org |
X-ray Crystallography for Solid-State Molecular Architecture
The crystal structure of a related compound, ethyl 5-phenylisoxazole-3-carboxylate, reveals key geometric parameters that are likely to be similar in this compound. The isoxazole ring and the phenyl ring are typically found to be nearly coplanar, which suggests a degree of electronic conjugation between the two ring systems. iucr.orgiucr.orgresearchgate.net The bond lengths and angles within the isoxazole ring are consistent with its aromatic character.
Below are representative data tables for bond lengths, bond angles, and torsion angles based on the analysis of ethyl 5-phenylisoxazole-3-carboxylate. iucr.orgiucr.orgresearchgate.net
Table 2: Selected Bond Lengths (Å) for a Phenylisoxazole Derivative
| Atom 1 | Atom 2 | Bond Length (Å) |
| O1 | N1 | 1.412 |
| N1 | C7 | 1.311 |
| C7 | C6 | 1.465 |
| C8 | C9 | 1.389 |
| C9 | O1 | 1.343 |
Table 3: Selected Bond Angles (°) for a Phenylisoxazole Derivative
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C9 | O1 | N1 | 105.9 |
| C7 | N1 | O1 | 110.1 |
| N1 | C7 | C6 | 125.1 |
| C9 | C8 | C7 | 108.3 |
| O1 | C9 | C8 | 110.8 |
Table 4: Selected Torsion Angles (°) for a Phenylisoxazole Derivative
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| N1 | O1 | C9 | C8 | -0.3 |
| C9 | O1 | N1 | C7 | 0.5 |
| O1 | N1 | C7 | C8 | -0.6 |
| N1 | C7 | C8 | C9 | 0.5 |
| C7 | C8 | C9 | O1 | 0.0 |
In the solid state, the packing of phenylisoxazole molecules is governed by various intermolecular interactions. In the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked through C-H···O hydrogen bonds, forming inversion dimers. iucr.orgiucr.orgresearchgate.net These dimers then stack in layers.
Computational Chemistry and Theoretical Studies on 5 Methoxy 3 Phenylisoxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method for investigating the electronic structure and properties of molecules. For phenylisoxazole systems, DFT calculations, particularly using hybrid functionals like B3LYP with various basis sets, have been instrumental in providing a deeper understanding of their fundamental chemical nature.
Geometry Optimization and Conformational Landscape Analysis
The first step in the computational analysis of a molecule like 5-Methoxy-3-phenylisoxazole involves geometry optimization to determine its most stable three-dimensional structure. This process identifies the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.
For related phenylisoxazole derivatives, studies have shown that the phenyl ring is often not coplanar with the isoxazole (B147169) ring. The dihedral angle between these two rings is a critical parameter determined through optimization. In the case of this compound, the methoxy (B1213986) group introduces additional conformational possibilities due to rotation around the C-O bond. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating the phenyl and methoxy groups to identify all low-energy conformers and the global minimum energy structure.
Table 1: Representative Optimized Geometric Parameters for a Phenylisoxazole Core Structure (Based on related compounds)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-O (isoxazole) | 1.35 - 1.38 | |
| N-O (isoxazole) | 1.40 - 1.43 | |
| C=N (isoxazole) | 1.30 - 1.33 | |
| C-C (phenyl-isoxazole) | 1.47 - 1.50 | |
| Phenyl C-C | 1.38 - 1.40 | |
| Phenyl-Isoxazole Dihedral | ||
| 20 - 50 |
Note: These values are representative and can vary based on the specific substituents and the level of theory used in the calculation.
Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) Energies)
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity.
For phenylisoxazole derivatives, the HOMO is typically localized on the phenyl ring and the isoxazole ring, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the same conjugated system. The presence of a methoxy group, an electron-donating group, at the 5-position of the isoxazole ring in this compound is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted phenylisoxazole.
Table 2: Representative Frontier Molecular Orbital Energies for Phenylisoxazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenylisoxazole Derivative A | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 - 5.5 |
| Phenylisoxazole Derivative B | -6.2 to -6.8 | -1.8 to -2.3 | 4.0 - 5.0 |
Note: These values are illustrative and depend on the specific molecular structure and the computational method employed.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In studies of related phenylisoxazole compounds, the MEP analysis reveals that the most negative regions are typically located around the oxygen and nitrogen atoms of the isoxazole ring, making them likely sites for interactions with electrophiles. The hydrogen atoms of the phenyl ring generally exhibit a positive electrostatic potential. For this compound, the oxygen atom of the methoxy group would also contribute to a region of negative electrostatic potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding.
Vibrational Frequency Calculations and Experimental Correlation
Computational methods can predict the vibrational frequencies of a molecule, which can then be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign the observed vibrational bands. DFT calculations are commonly used to compute the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies.
For a molecule like this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of the phenyl ring, the isoxazole ring, and the methoxy group. For instance, C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm-1 region, while the C=N stretching of the isoxazole ring would appear around 1600-1650 cm-1. The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group would also have characteristic frequencies. A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products.
Transition State Analysis for Key Chemical Transformations
Transition state theory is a cornerstone of understanding reaction kinetics. Computational modeling allows for the location and characterization of transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
Energy Profile Determination for Reaction Pathways
Theoretical and experimental investigations into the reactions of isoxazoles with entities like diazo compounds have revealed that the formation of 2H-1,3-oxazines proceeds through the formation of (3Z)-1-oxa-5-azahexa-1,3,5-trienes, which then undergo a 6π-cyclization. nih.govresearchgate.net Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-31G(d) level, have been instrumental in mapping the energy landscapes of these reaction pathways. nih.gov
A crucial finding from these studies is the influence of substituents on the isoxazole ring on the thermodynamic stability of the intermediates and products. For many isoxazole derivatives, the cyclic 2H-1,3-oxazine is the more thermodynamically stable product. nih.gov However, a notable exception arises in the case of 5-alkoxyisoxazoles, a class to which this compound belongs. For these compounds, the open-chain isomers, (3Z)-1-oxa-5-azahexa-1,3,5-trienes, are thermodynamically more stable than their corresponding 2H-1,3-oxazine counterparts. nih.gov This makes the reaction of diazo esters with 5-alkoxyisoxazoles a viable method for synthesizing 1,4-di(alkoxycarbonyl)-2-azabuta-1,3-dienes. nih.gov
The energy profile for the reaction of a 5-alkoxyisoxazole with a carbene typically shows that the formation of the initial intermediate, an isoxazolium N-ylide, can be a low-barrier process. This is followed by a ring-opening to the 1-oxa-5-azahexa-1,3,5-triene. The subsequent cyclization to the 2H-1,3-oxazine would have a higher energy barrier, and the product itself would be at a higher energy level than the open-chain triene, rendering the cyclization less favorable.
Table 1: Relative Thermodynamic Stability of Intermediates and Products for 5-Alkoxyisoxazoles
| Species | Relative Thermodynamic Stability |
| 5-Alkoxyisoxazole + Carbene | Reactants |
| Isoxazolium N-Ylide | Kinetically and thermodynamically unstable intermediate |
| (3Z)-1-Oxa-5-azahexa-1,3,5-triene | Thermodynamically more stable than the corresponding 2H-1,3-oxazine |
| 2H-1,3-Oxazine | Thermodynamically less stable than the open-chain triene |
This table is a generalized representation based on findings for 5-alkoxyisoxazoles.
Characterization of Reactive Intermediates (e.g., Isoxazolium N-Ylides, 1-Oxa-5-azahexa-1,3,5-trienes)
The reaction of isoxazoles with carbenoids is a key method for generating reactive intermediates such as isoxazolium N-ylides and 1-oxa-5-azahexa-1,3,5-trienes. nih.gov
Isoxazolium N-Ylides: These are ylides formed by the attack of a carbene on the nitrogen atom of the isoxazole ring. beilstein-journals.org DFT calculations have been employed to locate the stationary points corresponding to these probable reaction intermediates. nih.gov For isoxazoles lacking a substituent at the 3-position, these intermediates have been computationally identified. nih.gov However, they are found to be both thermodynamically and kinetically highly unstable. nih.gov The presence of a substituent at the 3-position, such as the phenyl group in this compound, is suggested to lead to the formation of the subsequent open-chain triene without an activation barrier from the ylide. nih.gov
1-Oxa-5-azahexa-1,3,5-trienes: The ring-opening of the isoxazolium N-ylide leads to the formation of a (3Z)-1-oxa-5-azahexa-1,3,5-triene. nih.gov This step is generally characterized by a very low activation barrier. nih.gov As mentioned previously, for 5-alkoxyisoxazoles, these open-chain trienes are of particular interest as they are thermodynamically more stable than the cyclized oxazine (B8389632) products. nih.gov This stability allows for their potential isolation and use as building blocks in further synthetic endeavors. nih.gov
Applications in Synthetic Organic Chemistry
Role as Synthetic Intermediates in Complex Molecule Construction
5-Methoxy-3-phenylisoxazole and its derivatives are important synthetic intermediates, primarily because the isoxazole (B147169) ring can be viewed as a masked form of other functional groups. A significant application is the facile lithiation at the 4-position, which allows for the introduction of various substituents. For instance, treatment of 3,5-disubstituted isoxazoles with n-butyllithium followed by reaction with carbon dioxide yields the corresponding 4-carboxylic acids. cdnsciencepub.com This method is particularly valuable as direct hydrolysis of the corresponding esters is often not feasible. cdnsciencepub.com
This reactivity allows for the preparation of functionalized isoxazoles that serve as precursors for more complex targets. For example, this compound can be converted into derivatives like 4-iodo-5-methoxy-3-phenylisoxazole or methyl this compound-4-carboxylate. thieme-connect.combeilstein-journals.org These intermediates are not typically the final target molecules but are crucial for subsequent transformations into more elaborate structures. thieme-connect.combeilstein-journals.org
Precursors for Azirine and Pyrrole (B145914) Ring Systems
One of the most well-documented applications of this compound derivatives is their role as precursors to highly strained and reactive 2H-azirine systems. This transformation is typically achieved through catalytic isomerization, which cleaves the N-O bond of the isoxazole ring.
Azirine Synthesis: The isomerization of 5-alkoxyisoxazoles can be catalyzed by various metal complexes, most notably those of rhodium(II) and iron(II). thieme-connect.com For instance, the Rh₂(Piv)₄-catalyzed isomerization of methyl this compound-4-carboxylate has been reported to produce dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate. beilstein-journals.orgresearchgate.netresearchgate.net Similarly, iron(II) chloride has proven effective for the isomerization of 4-halo-5-methoxyisoxazoles. The reaction of 4-bromo-5-methoxy-3-phenylisoxazole with FeCl₂·4H₂O in acetonitrile (B52724) proceeds smoothly at room temperature to afford the corresponding 2-bromo-2H-azirine in good yield. thieme-connect.com These 2H-azirine-2-carboxylates are valuable synthetic building blocks in their own right. beilstein-journals.orgresearchgate.netmdpi.com
| Starting Isoxazole Derivative | Catalyst | Conditions | Product | Yield | Reference(s) |
| 4-Bromo-5-methoxy-3-phenylisoxazole | FeCl₂·4H₂O (30 mol%) | MeCN, 24h, rt | Methyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate | Good | thieme-connect.com |
| Methyl this compound-4-carboxylate | Rh₂(Piv)₄ | - | Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | - | beilstein-journals.orgresearchgate.net |
| 5-Methoxy-3-(naphthalen-2-yl)isoxazole | FeCl₂·4H₂O (40 mol%) | MeCN | Methyl 3-(naphthalen-2-yl)-2H-azirine-2-carboxylate | 90% | mdpi.com |
Pyrrole Synthesis: The azirine intermediates generated from 5-methoxy-3-phenylisoxazoles can be trapped in situ to construct more complex heterocycles like pyrroles. In a notable example of a domino reaction under relay catalysis, this compound reacts with 1-alkyl-3-phenacyl-1H-imidazolium bromides in the presence of both an iron(II) catalyst and triethylamine (B128534) (Et₃N). beilstein-journals.org The iron catalyst first promotes the isomerization of the isoxazole to an azirine intermediate. beilstein-journals.org This azirine is then activated and reacts with an imidazolium (B1220033) ylide (formed from the imidazolium salt and Et₃N) to generate highly substituted 4-imidazolylpyrrole-2-carboxylates. beilstein-journals.org This process efficiently assembles the pyrrole ring from the isoxazole precursor in a single synthetic operation. beilstein-journals.org
| Isoxazole Reactant | Imidazolium Salt Reactant | Catalysts/Reagents | Product | Yield | Reference(s) |
| This compound | 3-(2-(4-chlorophenyl)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide | FeCl₂·4H₂O, Et₃N | 3-(2-(4-Chlorophenyl)-5-methoxycarbonyl-4-phenyl-1H-pyrrol-3-yl)-1-methyl-1H-imidazol-3-ium bromide | 54% | beilstein-journals.org |
Utilization as Building Blocks for Diverse Heterocyclic Architectures
Beyond azirines and pyrroles, this compound is a precursor to a variety of other important heterocyclic systems, demonstrating its versatility as a synthetic building block.
Indole (B1671886) Synthesis: A significant application is the synthesis of functionalized indoles through an iron(II)-catalyzed intramolecular ring-to-ring isomerization. thieme-connect.de When 4-aryl-5-methoxy-3-phenylisoxazoles are heated in a solvent like DMSO in the presence of FeCl₂, they undergo a transformation to yield methyl 2,5-diarylindole-3-carboxylates. thieme-connect.de This reaction represents a 100% atom-economical process for creating the indole core from an isoxazole starting material. The reaction tolerates a range of substituents on the phenyl rings, allowing for the synthesis of a library of diversely substituted indoles. thieme-connect.de
| Starting Isoxazole Substituent (at C4-phenyl) | Catalyst | Conditions | Product | Yield | Reference(s) |
| 4-H | FeCl₂ | DMSO, 170 °C, 5h | Methyl 2-phenylindole-3-carboxylate | 77% | thieme-connect.de |
| 4-MeO | FeCl₂ | DMSO, 170 °C, 5h | Methyl 6-methoxy-2-phenylindole-3-carboxylate | 94% | thieme-connect.de |
| 4-Br | FeCl₂ | DMSO, 170 °C, 5h | Methyl 6-bromo-2-phenylindole-3-carboxylate | 80% | thieme-connect.de |
| 4-NO₂ | FeCl₂ | DMSO, 170 °C, 5h | Methyl 6-nitro-2-phenylindole-3-carboxylate | 39% | thieme-connect.de |
| 3-Br | FeCl₂ | DMSO, 170 °C, 5h | Methyl 5-bromo-2-phenylindole-3-carboxylate | 71% | thieme-connect.de |
Other Heterocycles: The reactivity of this compound extends to the formation of other heterocyclic structures. For instance, its reaction with trialkyl phosphites can lead to the formation of aziridine (B145994) dimers possessing a phosphonyl group. rsc.org Furthermore, the azirine intermediates derived from these isoxazoles can undergo cyclodimerization to produce pyrimidine (B1678525) derivatives, showcasing another pathway to a different six-membered heterocyclic system. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-Methoxy-3-phenylisoxazole?
- Answer: The compound can be synthesized via multiple routes:
- Cyclization of 3-phenylisoxazol-5-one with methoxy-containing reagents, as described in a protocol using ethyl benzoylacetate and hydroxylamine followed by functionalization .
- Hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, yielding isoxazole derivatives under mild conditions (e.g., room temperature, 1 hour reaction time) .
- Domino reductive Nef reaction/cyclization of β-nitroenones, which avoids the use of harsh reagents and enables high regioselectivity .
- Key considerations: Purity is typically achieved via column chromatography, and characterization relies on IR, NMR, and HRMS .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer:
- X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) provides atomic-level structural validation. For example, bond angles and torsional parameters (e.g., N8–O9–C10 angle of 176.80° ) confirm geometric accuracy .
- Spectroscopic cross-validation : Compare experimental NMR shifts (e.g., methoxy protons at ~δ 3.8–4.0 ppm) and IR carbonyl stretches (~1600–1650 cm) with computational predictions .
Q. What stability challenges are associated with this compound during storage?
- Answer:
- Instability in polar solvents : Aliphatic-substituted isoxazoles may decompose under prolonged exposure to moisture or acidic conditions .
- Recommended storage : Anhydrous environments at –20°C in amber vials to prevent photodegradation. Stability should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for nickel-catalyzed C–N cross-coupling involving this compound?
- Answer:
- Catalytic system : Ni(acac) (10 mol%) with CsCO (20 mol%) in 1,4-dioxane at 80°C for 10 hours achieves yields >80% .
- Critical parameters :
- Ligand effects : Adding PPh (10 mol%) enhances catalytic activity by stabilizing nickel intermediates.
- Base selection : CsCO outperforms KPO or NaO-Bu in minimizing side reactions .
- Validation : Monitor reaction progress via NMR with an internal standard (e.g., 1,3,5-trimethylbenzene) .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Answer:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices, particularly for high-symmetry space groups .
- Validation tools : Employ PLATON’s ADDSYM to detect missed symmetry and check for R discrepancies (>5% suggests twinning) .
- Case study : For ambiguous O–H···π interactions, compare DFT-calculated hydrogen-bonding energies with experimental distances .
Q. How can computational methods complement experimental data in analyzing isoxazole reactivity?
- Answer:
- Mechanistic studies : DFT calculations (e.g., B3LYP/6-31G**) predict regioselectivity in cycloadditions by mapping frontier molecular orbitals (HOMO/LUMO) of nitrile oxides and alkynes .
- Kinetic modeling : Use Eyring plots to correlate activation parameters (ΔG) with experimental yields under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
